Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate
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Description
Scientific Research Applications
Synthesis of Polyhydroquinoline Derivatives
One significant application is in the synthesis of polyhydroquinoline derivatives using Bronsted acidic ionic liquid catalysts. This method is advantageous due to its simplicity, cleanliness, high yield, and short reaction time. The catalyst used can be recycled and reused multiple times without losing its activity (Khaligh, 2014).
Catalyst in Formylation Reactions
Another application is in the use of novel and green catalysts for the formylation of alcohols and amines with ethyl formate. This process is notable for its mild conditions and room temperature operation, highlighting the catalyst's effectiveness in facilitating environmentally friendly chemical reactions (Ghorbani‐Choghamarani & Akbaripanah, 2012).
Helicity Induction in Polymers
Research has also explored the helicity induction on poly(phenylacetylene)s bearing phosphonic acid pendants. This involves the complexation with various chiral amines through noncovalent acid−base interactions, resulting in a predominantly one-handed helical conformation. Such materials have potential applications in creating chiral environments for enantioselective reactions or as chiral sensors (Onouchi et al., 2004).
Ionic Liquid as a Homogeneous Catalyst
Ionic liquids have been utilized as novel, highly efficient, and homogeneous catalysts for various organic transformations. These catalysts support multiple one-pot multi-component reactions, offering benefits such as high yields, clean processes, low cost, and environmentally friendly conditions (Zare et al., 2012).
Physicochemical Properties and Complex Formation
The study of acid-base properties, solubility, and chemical stability of similar sulfonylamino compounds, along with their ability to form complexes with metals like Cu(II), Co(II), and Ni(II), indicates their potential application in creating metal complexes for catalysis or material science applications (Chekanova et al., 2014).
properties
IUPAC Name |
ethyl 1-(2,5-dimethoxyphenyl)sulfonylazetidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6S/c1-4-21-14(16)10-8-15(9-10)22(17,18)13-7-11(19-2)5-6-12(13)20-3/h5-7,10H,4,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIQIJRZGRHAMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332380 |
Source
|
Record name | ethyl 1-(2,5-dimethoxyphenyl)sulfonylazetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701332380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666529 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
866152-79-6 |
Source
|
Record name | ethyl 1-(2,5-dimethoxyphenyl)sulfonylazetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701332380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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